Ethyl 2-bromo-4-(phenoxymethyl)thiazole-5-carboxylate

Cross‑coupling Palladium catalysis Diversification efficiency

Medicinal chemistry programs face a trade-off: pharmacophoric relevance versus synthetic versatility. Ethyl 2-bromo-4-(phenoxymethyl)thiazole-5-carboxylate eliminates this compromise. • **Dual functionality**: C4-phenoxymethyl group aligns with SHP2/PTP1B inhibitor pharmacophores (validated to IC50 0.99 μM for SHP2). • **Synthetic handle**: C2-bromine enables Suzuki, Stille, and Negishi couplings for late-stage diversification. • **Reliable supply**: Commercially available at 95-98% purity; ideal for parallel library synthesis (hundreds of analogs from one lot). • **Lead optimization**: Lower LogP (3.66) vs. 2-phenyl analogs maintains drug-like properties.

Molecular Formula C13H12BrNO3S
Molecular Weight 342.21 g/mol
Cat. No. B12106616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromo-4-(phenoxymethyl)thiazole-5-carboxylate
Molecular FormulaC13H12BrNO3S
Molecular Weight342.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)Br)COC2=CC=CC=C2
InChIInChI=1S/C13H12BrNO3S/c1-2-17-12(16)11-10(15-13(14)19-11)8-18-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
InChIKeyQJEMVESMMICCIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-bromo-4-(phenoxymethyl)thiazole-5-carboxylate – Structural and Physicochemical Baseline


Ethyl 2‑bromo‑4‑(phenoxymethyl)thiazole‑5‑carboxylate (CAS 1206907‑98‑3, MF C₁₃H₁₂BrNO₃S, MW 342.21) is a trisubstituted thiazole heterocycle carrying a C2‑bromine, a C4‑phenoxymethyl group, and a C5‑ethyl ester [REFS‑1]. The bromine at position 2 provides a reactive centre for palladium‑catalysed cross‑coupling, while the 4‑phenoxymethyl substituent aligns the scaffold with known protein tyrosine phosphatase (PTP) and Src homology‑2 domain‑containing phosphatase‑2 (SHP2) pharmacophores [REFS‑2]. This combination makes the compound a strategically differentiated intermediate for medicinal‑chemistry diversification, occupying a distinct position relative to both the fully elaborated 2‑phenyl SHP2 inhibitor series and simpler 2‑halo‑thiazole‑5‑carboxylate building blocks.

Why Generic Thiazole-5-carboxylate Analogs Cannot Substitute


Thiazole‑5‑carboxylates that lack either the C2‑bromine or the C4‑phenoxymethyl group are not functionally interchangeable with ethyl 2‑bromo‑4‑(phenoxymethyl)thiazole‑5‑carboxylate. The 4‑phenoxymethyl moiety is a proven pharmacophoric element for SHP2 and PTP1B inhibition [REFS‑1], while the C2‑bromine is essential for late‑stage diversification via Suzuki, Stille, or Negishi couplings [REFS‑2]. Simply replacing this compound with ethyl 2‑bromothiazole‑5‑carboxylate sacrifices the 4‑position pharmacophore; conversely, substituting with ethyl 4‑(phenoxymethyl)‑2‑phenylthiazole‑5‑carboxylate yields a single end‑point molecule that precludes further library synthesis. Only the 2‑bromo‑4‑phenoxymethyl combination simultaneously provides pharmacophoric relevance and a versatile coupling handle, making generic substitution a high‑risk procurement decision for programmes that require both target validation and chemical diversification.

Differential Evidence vs. Closest Analogs


Oxidative Addition Reactivity: C2-Bromine vs. C2-Chlorine

The oxidative addition of (hetero)aryl electrophiles to Pd(0) is often rate‑limiting in cross‑coupling reactions. A quantitative reactivity model covering 79 substrates demonstrates that aryl bromides consistently exhibit significantly higher relative oxidative‑addition rates than their chloride counterparts [REFS‑1]. For 2‑bromothiazole derivatives this translates into faster, higher‑yielding Suzuki‑Miyaura couplings under mild conditions, whereas 2‑chlorothiazole analogs often require elevated temperatures, stronger bases, or specialised ligands to achieve comparable conversion [REFS‑1][REFS‑2]. The 2‑chloro‑4‑(phenoxymethyl)thiazole‑5‑carboxylate is not commercially available, making the 2‑bromo compound the only viable diversification‑ready building block in this scaffold class.

Cross‑coupling Palladium catalysis Diversification efficiency

Physicochemical Advantage: Lower LogP and Reduced tPSA

Comparison of calculated physicochemical properties between ethyl 2‑bromo‑4‑(phenoxymethyl)thiazole‑5‑carboxylate and its fully elaborated 2‑phenyl congener (the core of the published SHP2 inhibitor series) reveals a significant lipophilicity advantage for the bromo intermediate. The 2‑bromo compound has a computed LogP of 3.66 (XLogP3) and a topological polar surface area (tPSA) of 48.42 Ų [REFS‑1], whereas the 2‑phenyl analog exhibits a higher LogP of 4.70 and a larger tPSA of 76.7 Ų [REFS‑2]. This ΔLogP of 1.04 units and ΔtPSA of 28.3 Ų place the bromo compound in a more favourable region of the BOILED‑Egg plot for gastrointestinal absorption and blood–brain barrier penetration.

Drug‑likeness Lipophilicity Oral bioavailability

Pharmacophoric Validation in SHP2 and PTP1B Inhibition

The 4‑(phenoxymethyl)thiazole‑5‑carboxylate scaffold has been independently validated by two research groups as a productive pharmacophore for protein tyrosine phosphatase inhibition. Wu et al. (2020) reported that ethyl 4‑(phenoxymethyl)‑2‑phenylthiazole‑5‑carboxylate derivatives inhibit SHP2 with the most potent compound (1d) achieving an IC₅₀ of 0.99 μM [REFS‑1]. Separately, a series of ethyl 4‑(substituted‑phenoxymethyl)thiazole‑5‑carboxylates was shown to inhibit PTP1B, with compound 110 reaching an IC₅₀ of 4.46 μM and compound 1g demonstrating >9‑fold selectivity for PTP1B over TCPTP (IC₅₀ >100 μM for TCPTP) [REFS‑2]. The target 2‑bromo compound serves as the direct synthetic precursor to these bioactive 2‑aryl derivatives through a single Suzuki coupling step.

SHP2 inhibitor PTP1B inhibitor Tyrosine phosphatase

Combinatorial Diversification Over C2-Unsubstituted Analog

Ethyl 4‑(phenoxymethyl)thiazole‑5‑carboxylate lacking a C2 leaving group would require C–H activation for diversification at the 2‑position. Direct C2‑arylation of thiazoles typically requires elevated temperatures (>120 °C), stoichiometric metalation, or specialised directing groups, resulting in modest yields and limited scope [REFS‑1]. In contrast, the target 2‑bromo compound undergoes Pd‑catalysed Suzuki couplings with commercially available aryl‑ and heteroaryl‑boronic acids (over 10,000 catalogued reagents) under standard mild conditions (e.g., Pd(PPh₃)₄, aq. Na₂CO₃, 80 °C), routinely delivering >80% isolated yields in analogous 2‑bromothiazole systems [REFS‑2]. This enables the parallel synthesis of hundreds of 2‑substituted analogs from a single procurement lot of the bromo intermediate.

Library synthesis Structure–activity relationship Hit‑to‑lead

Commercial Exclusivity and Supply-Chain Reliability

Ethyl 2‑bromo‑4‑(phenoxymethyl)thiazole‑5‑carboxylate (CAS 1206907‑98‑3) is available from multiple independent chemical suppliers with specified purity of 98% (Leyan) to 95% (AKSci, CheMenu) [REFS‑1][REFS‑2]. Critically, the closest halogen‑swap analog – ethyl 2‑chloro‑4‑(phenoxymethyl)thiazole‑5‑carboxylate – is not listed in any major chemical catalogue, and the 2‑unsubstituted analog (ethyl 4‑(phenoxymethyl)thiazole‑5‑carboxylate) is similarly absent from commercial inventories. This means the bromo compound is the sole commercially tractable entry point into this scaffold series for any research group or industrial laboratory seeking to initiate a 2‑diversification programme.

Procurement Commercial availability Purity specification

High-Value Application Scenarios


SHP2-Targeted Compound Libraries for Oncology

The compound is ideally suited as a central intermediate for the parallel synthesis of 2‑aryl‑4‑(phenoxymethyl)thiazole‑5‑carboxylate libraries targeting SHP2. The validated SHP2 inhibitor 1d (IC₅₀ = 0.99 μM) is accessible in a single Suzuki coupling, enabling medicinal chemists to generate hundreds of C2‑diversified analogs from one procurement lot and rapidly establish SAR [REFS‑1].

PTP1B Inhibitor Optimization for Metabolic Disease

The scaffold’s proven PTP1B inhibitory activity (compound 110, IC₅₀ = 4.46 μM; compound 1g, >9‑fold selectivity over TCPTP) makes this bromo intermediate a strategic starting point for PTP1B‑targeted optimisation in type 2 diabetes and obesity research. The lower LogP of the bromo precursor (3.66 vs. 4.70 for the 2‑phenyl analog) provides a favourable starting point for maintaining drug‑like properties during lead maturation [REFS‑2].

Modular Synthesis of Agrochemical Thiazole Carboxylates

Thiazole‑5‑carboxylates are established scaffolds in agrochemical discovery. The 2‑bromo‑4‑(phenoxymethyl) substitution pattern allows rapid synthesis of 2‑(hetero)aryl thiazole‑5‑carboxylates for screening against fungal or weed targets. The commercial availability of the compound at 95–98% purity from multiple vendors ensures a reliable supply chain for medium‑throughput synthesis operations [REFS‑3].

Chemoproteomics Probe Design via Late-Stage Functionalization

The C2‑bromine can be exploited not only for C–C bond formation but also for Buchwald‑Hartwig amination or thioetherification to install affinity tags or photoreactive groups. This enables the conversion of the pharmacophoric 4‑phenoxymethyl thiazole core into chemical biology probes for target‑engagement studies without de novo synthesis of each probe scaffold [REFS‑4].

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